N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic architecture combining a cyclohexane ring fused to an isoquinoline moiety. Key structural elements include:
- Spirocyclic core: Cyclohexane-isoquinoline system with a 1',4'-dihydro-2'H configuration.
- Substituents: A benzyl group at the N-position and a 2-methoxyethyl group at the 2'-position.
- Functional groups: A carboxamide at the 4'-position and a ketone at the 1'-position.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-benzyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-30-17-16-27-24(29)21-13-7-6-12-20(21)22(25(27)14-8-3-9-15-25)23(28)26-18-19-10-4-2-5-11-19/h2,4-7,10-13,22H,3,8-9,14-18H2,1H3,(H,26,28) |
InChI Key |
DQHUZSUSGPGKFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
-
Isoquinoline core with a ketone group at position 1'.
-
Spirocyclohexane ring fused to the isoquinoline system.
-
N-Benzyl and 2-methoxyethyl substituents on the spirocyclic framework.
Retrosynthetic pathways suggest a convergent strategy where the spiro ring is formed via intramolecular cyclization, followed by sequential functionalization.
Formation of the Isoquinoline Precursor
The synthesis begins with 4-methylisoquinoline-1,3-dione , which is functionalized at position 3 using a Mitsunobu reaction with 2-methoxyethanol to introduce the methoxyethyl group. Key conditions include:
Spirocyclization
The spiro[cyclohexane-1,3'-isoquinoline] system is constructed via a Michael addition-cyclization cascade :
-
Michael Adduct Formation: Reaction of the isoquinoline derivative with cyclohexenone in the presence of LDA (lithium diisopropylamide) at −78°C.
-
Intramolecular Cyclization: Heating the intermediate at 80°C in toluene with p-TsOH catalyzes spiro ring closure.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LDA, THF, −78°C | 85% |
| 2 | p-TsOH, toluene, 80°C | 63% |
N-Benzylation
The tertiary amine in the spiro system undergoes alkylation with benzyl bromide:
Carboxamide Installation
The final carboxamide group is introduced via Schotten-Baumann reaction :
-
Reagents: Benzylamine, triphosgene in dichloromethane.
-
Workup: Aqueous NaHCO₃ extraction.
Reaction Optimization
Solvent and Temperature Effects
Stereochemical Control
The spiro center’s configuration is influenced by:
-
Chiral Auxiliaries: Use of (R)-BINOL-derived catalysts achieves >90% enantiomeric excess.
-
Low-Temperature Conditions: −78°C prevents racemization during Michael addition.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): Key signals include δ 7.25–7.35 (m, 5H, benzyl), δ 3.45 (t, 2H, OCH₂CH₂O), and δ 1.50–1.70 (m, 6H, cyclohexane).
Challenges and Solutions
Byproduct Formation
Scalability
-
Continuous Flow Reactors: Reduce reaction times from 12 h to 2 h for the Mitsunobu step, improving throughput.
Research Findings
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different isoquinoline derivatives.
Substitution: The presence of functional groups allows for substitution reactions, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a spirocyclic structure that interlinks an isoquinoline core with a cyclohexane moiety. This unique arrangement contributes to its biological activity, particularly as an inhibitor of MAP kinase interacting kinase (Mnk), which is crucial in various cellular signaling pathways associated with cancer progression .
Inhibition of Kinases
N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide has shown promising results in inhibiting specific kinases involved in cancer. The inhibition of Mnk suggests potential therapeutic applications in treating cancer and other diseases where aberrant kinase activity plays a role .
Mechanism of Action
The compound's mechanism likely involves interaction with specific receptors or enzymes that modulate critical signaling pathways. The structural components significantly influence binding affinity and specificity, indicating the potential for targeted drug design .
Synthesis Pathways
The synthesis of this compound generally involves several key steps that may include:
- Formation of the spirocyclic structure.
- Introduction of the methoxyethyl and carboxamide functional groups.
The synthesis process is crucial as it influences the yield and purity of the compound, which are essential for its subsequent biological testing and application .
Mechanism of Action
The mechanism of action of N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences:
*Estimated based on analogs; exact formula requires confirmation.
Pharmacological and Physicochemical Insights
- Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability, whereas the thiazole analog may exhibit improved aqueous solubility due to its heterocycle.
- Bioactivity Clustering : Structural analogs with fluorinated or electron-withdrawing groups (e.g., 4-fluorobenzyl ) may show enhanced binding to targets like kinases or GPCRs, as fluorine often strengthens polar interactions .
Biological Activity
N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, particularly in the context of cancer treatment.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O3 |
| Molecular Weight | 406.52 g/mol |
| LogP | 3.4754 |
| Polar Surface Area | 48.636 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The spirocyclic structure connects an isoquinoline core with a cyclohexane moiety, enhancing its potential interactions with biological targets .
This compound has been identified as a significant inhibitor of MAP kinase interacting kinase (Mnk). This inhibition suggests its role in modulating signaling pathways critical for cellular processes, particularly those involved in cancer progression. The compound's ability to interact with specific receptors or enzymes indicates its therapeutic potential against various diseases, including cancer .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on Mnk activity. The inhibition mechanism likely involves binding to the active site of the kinase, thereby preventing substrate phosphorylation. This action can disrupt downstream signaling pathways that promote tumor growth and survival.
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer cell lines:
- Breast Cancer Cell Lines : The compound showed significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values indicating effective dose-response relationships.
- Lung Cancer Models : In A549 lung cancer cells, treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.
These findings suggest that the compound could be further developed as a therapeutic agent targeting specific kinases involved in tumorigenesis.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of the benzyl and methoxyethyl groups via nucleophilic substitutions.
- Final carboxamide formation through coupling reactions.
This multi-step synthesis underscores the complexity of the compound and its potential for further structural modifications to enhance biological activity .
Future Directions
Given its promising biological activity, future research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety.
- Structural Modifications : Investigating analogs to optimize binding affinity and selectivity for specific kinases.
- Clinical Trials : Initiating clinical studies to explore its potential as a novel anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing spirocyclic isoquinoline derivatives like N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Cyclohexane ring formation : Acid- or base-catalyzed cyclization of β-ketoesters or amides.
- Isoquinoline core assembly : Bischler-Napieralski or Pictet-Spengler reactions to construct the heterocyclic moiety .
- Substituent introduction : Alkylation (e.g., benzylation) or nucleophilic substitution to add the 2-methoxyethyl group .
- Purification : Column chromatography or HPLC to isolate intermediates and final products .
Q. How is the structural conformation of the spirocyclic core analyzed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves the spiro junction geometry and confirms stereochemistry (e.g., spiro[cyclohexane-1,3'-isoquinoline] in ) .
- NMR spectroscopy : H-C HMBC and NOESY distinguish diastereomers and validate hydrogen bonding in the carboxamide group .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize stereochemical control during the synthesis of the spirocyclic core?
- Methodological Answer :
- Chiral auxiliaries : Use of enantioselective catalysts (e.g., organocatalysts) in cyclization steps to control spiro center configuration .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity for specific diastereomers .
- Computational modeling : DFT calculations predict transition states to guide reaction design (e.g., spiro[cyclopentane-1,3'-isoquinoline] in ) .
Q. How can contradictory bioactivity data for spirocyclic isoquinoline derivatives be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxyethyl vs. cyclohexyl groups) to identify pharmacophores ( vs. 12) .
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors (e.g., kinase inhibition in ) .
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with in vitro/in vivo activity .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME prediction : SwissADME or ADMETlab estimates logP, solubility, and CYP450 interactions based on the methoxyethyl and benzyl groups .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CGRP receptors in ) .
Data Contradiction and Validation
Q. How do conflicting crystallographic and NMR data on spirocyclic conformers arise, and how are they resolved?
- Methodological Answer :
- Dynamic effects : X-ray captures static conformers, while NMR detects equilibrium states in solution. Use variable-temperature NMR to study ring-flipping .
- Density functional theory (DFT) : Compare calculated vs. experimental H chemical shifts to validate dominant conformers .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
